molecular formula C17H13Cl2NO3S B2638103 4-[5-(Benzyloxy)-2,4-dichlorophenyl]-3,5-thiomorpholinedione CAS No. 339015-03-1

4-[5-(Benzyloxy)-2,4-dichlorophenyl]-3,5-thiomorpholinedione

Cat. No. B2638103
CAS RN: 339015-03-1
M. Wt: 382.26
InChI Key: AHPJYILTIJWBFX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “4-[5-(Benzyloxy)-2,4-dichlorophenyl]-3,5-thiomorpholinedione” is C17H13Cl2NO3S . The average molecular weight is 382.261 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “4-[5-(Benzyloxy)-2,4-dichlorophenyl]-3,5-thiomorpholinedione” are not available, similar compounds can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Scientific Research Applications

Synthesis of Transition Metal Complexes

The compound has been used in the synthesis of sixteen Co(II), Ni(II), Cu(II) and Zn(II) complexes . These complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

Antioxidant Activity

The synthesized metal (II) complexes were evaluated for their in vitro antioxidant activity . It was found that these complexes are highly potent and show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands .

Antimicrobial Activity

The synthesized compounds were assayed for their in vitro antimicrobial activities against four bacterial strains and two fungal strains . It was found that the metal (II) complexes are more noxious than free Schiff base ligands .

Molecular Docking Studies

Molecular docking studies of ligand H2L2 and its Cu(II) complex with enzyme C. albicans sterol 14-alpha demethylase suggested the hydrophobic binding . This indicates the potential of these compounds in drug discovery and development .

properties

IUPAC Name

4-(2,4-dichloro-5-phenylmethoxyphenyl)thiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO3S/c18-12-6-13(19)15(23-8-11-4-2-1-3-5-11)7-14(12)20-16(21)9-24-10-17(20)22/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPJYILTIJWBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1)C2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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